1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H14F3NO3. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Studies: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(4-(Methoxy)phenyl)piperidine-4-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(4-(Trifluoromethoxy)phenyl)piperidine-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C13H14F3NO3 |
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Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-3-1-10(2-4-11)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) |
InChI Key |
ZMWVAETXPMVZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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